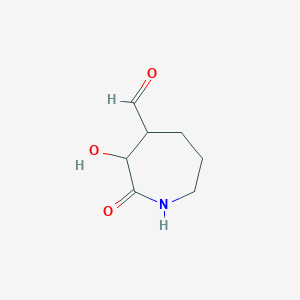![molecular formula C7H7ClN2O5 B14510504 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide CAS No. 62749-02-4](/img/structure/B14510504.png)
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is a chemical compound that belongs to the class of imides. Imides are compounds that contain a nitrogen atom linked to two carbonyl groups. This compound is structurally related to derivatives of ammonia and can pass through biological membranes due to its neutral and hydrophobic nature . It has been reported to have various applications in scientific research, particularly in the study of protein structures and interactions .
Preparation Methods
The synthesis of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves the reaction of 2-chloroacetamide with N-hydroxysuccinimide (NHS) ester functions. The NHS ester functions react rapidly and irreversibly with amino functions in proteins, mainly neighboring lysine groups . The stable phosphonic acid function allows for the enrichment of mono- and crosslinked peptides by using immobilized metal affinity chromatography (IMAC) . Industrial production methods typically involve the use of advanced synthetic routes and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form its corresponding amide and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide is widely used in scientific research, particularly in the field of cross-linking mass spectrometry (XL-MS). It is used as a crosslinker to study protein structures and interactions . The compound’s unique trifunctional crosslinker properties allow it to react rapidly and irreversibly with amino functions in proteins, making it an essential tool for proteome-wide profiling of protein assemblies . Additionally, it has applications in the synthesis of biologically potent imides, which have been reported to be potent antibacterial and antifungal agents .
Mechanism of Action
The mechanism of action of 2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide involves its reaction with amino functions in proteins, mainly neighboring lysine groups. The NHS ester functions react rapidly and irreversibly with these amino functions, leading to the formation of stable crosslinked peptides . The stable phosphonic acid function allows for the enrichment of these peptides using IMAC, facilitating the study of protein structures and interactions .
Comparison with Similar Compounds
2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide can be compared with other similar compounds such as:
2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound belongs to the class of imides and has been reported to be a potent antibacterial and antifungal agent.
The uniqueness of this compound lies in its specific reactivity with amino functions in proteins and its stable phosphonic acid function, which allows for the enrichment of crosslinked peptides .
Properties
CAS No. |
62749-02-4 |
|---|---|
Molecular Formula |
C7H7ClN2O5 |
Molecular Weight |
234.59 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-chloroacetyl)carbamate |
InChI |
InChI=1S/C7H7ClN2O5/c8-3-4(11)9-7(14)15-10-5(12)1-2-6(10)13/h1-3H2,(H,9,11,14) |
InChI Key |
HMERAIWYRFYIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


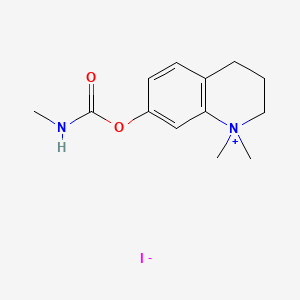
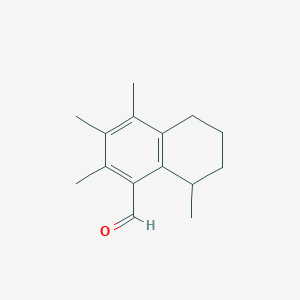
![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

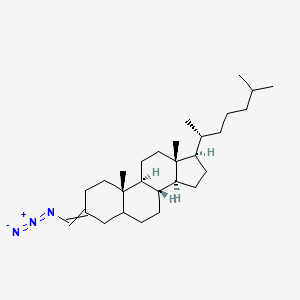
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
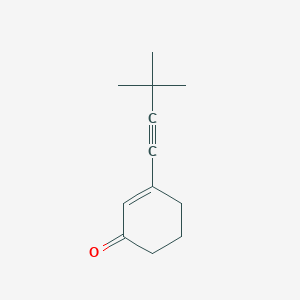
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
